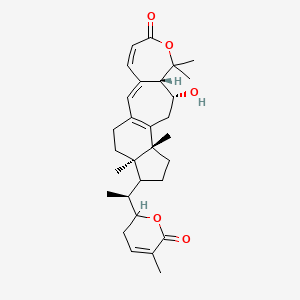
Lancilactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lancilactone A is a triterpene lactone.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
One of the most significant applications of Lancilactone A is its antiviral activity. Recent studies have highlighted its effectiveness in inhibiting the replication of the human immunodeficiency virus (HIV).
- Mechanism of Action : this compound exhibits a non-cytotoxic profile while effectively blocking HIV replication in lymphocyte cell lines. This characteristic makes it a potential candidate for developing new antiretroviral therapies that could improve patient outcomes without the severe side effects associated with many existing treatments .
- Case Study : In a controlled laboratory setting, researchers demonstrated that this compound inhibited HIV replication in H9 lymphocytes without cytotoxicity, suggesting its viability as a therapeutic agent .
Anti-inflammatory Properties
In addition to its antiviral effects, this compound has shown promise as an anti-inflammatory agent.
- Research Findings : Studies indicate that compounds within the lancilactone family can modulate inflammatory responses. They have been observed to reduce levels of pro-inflammatory cytokines in various experimental models .
- Case Study : In an animal model of induced colitis, treatment with this compound resulted in significant reductions in symptoms and inflammatory markers, demonstrating its potential for treating inflammatory bowel diseases .
Potential for Cancer Treatment
Emerging research suggests that this compound may also have applications in oncology.
- Mechanism : The compound has been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of reactive oxygen species levels .
- Case Study : In xenograft models of gastric cancer, treatment with lancilactones resulted in significant tumor growth inhibition, highlighting their potential as adjunct therapies to enhance the efficacy of existing chemotherapeutic agents .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
| Application Area | Mechanism | Model Used | Key Findings |
|---|---|---|---|
| Antiviral Activity | Inhibition of HIV replication | H9 lymphocytes | Non-cytotoxic; effective at inhibiting HIV |
| Anti-inflammatory | Modulation of cytokines | Colitis mouse model | Significant reduction in inflammation symptoms |
| Cancer Treatment | Induction of apoptosis | Gastric cancer xenografts | Tumor growth inhibition observed |
Eigenschaften
CAS-Nummer |
218915-15-2 |
|---|---|
Molekularformel |
C30H40O5 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
(9S,10R,13R,17R)-10-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one |
InChI |
InChI=1S/C30H40O5/c1-17-7-9-24(34-27(17)33)18(2)21-12-14-30(6)22-16-23(31)26-20(8-10-25(32)35-28(26,3)4)15-19(22)11-13-29(21,30)5/h7-8,10,15,18,21,23-24,26,31H,9,11-14,16H2,1-6H3/t18-,21?,23+,24?,26-,29+,30-/m0/s1 |
InChI-Schlüssel |
XOZSMWFUVBFKTJ-BCXZRNOBSA-N |
SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CC(C5C(=C4)C=CC(=O)OC5(C)C)O)C)C |
Isomerische SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C[C@H]([C@@H]5C(=C4)C=CC(=O)OC5(C)C)O)C)C |
Kanonische SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CC(C5C(=C4)C=CC(=O)OC5(C)C)O)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lancilactone A; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















